2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester
Description
Properties
IUPAC Name |
diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-7-27-20(25)22(3,4)17-13-9-11-15-19(24)16-12-10-14-18-23(5,6)21(26)28-8-2/h7-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURYVDWYUCWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCC(=O)CCCCCC(C)(C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738606-43-4 | |
| Record name | diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.265.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester typically involves the reaction of Tosylmethyl isocyanide with ethyl-2,2-dimethyl-7-bromoheptanoate . The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester is primarily related to its role as an intermediate or impurity in the synthesis of other compounds. It can interact with various molecular targets and pathways, depending on the context of its use. For example, in the synthesis of Bempedoic Acid, it may influence the overall yield and purity of the final product .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
- Molecular Formula : C₂₃H₄₂O₅
- Molecular Weight : 398.58 g/mol
- CAS No.: 738606-43-4
- Key Features : A diester derivative with a ketone group at the 8th position and four methyl groups at the 2nd and 14th positions. It serves as a critical intermediate in synthesizing cholesterol-lowering agents like bempedoic acid .
Synthesis and Applications: Produced via saponification and reduction of brominated intermediates (e.g., ethyl 7-bromo-2,2-dimethylheptanoate), it is hydrolyzed to yield 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid (CAS 413624-71-2), a precursor for bempedoic acid (ETC-1002) .
Comparison with Structurally Similar Compounds
2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid (CAS 413624-71-2)
- Molecular Formula : C₁₉H₃₄O₅
- Molecular Weight : 342.47 g/mol
- Relationship : Hydrolyzed form of the diethyl ester; lacks ethyl ester groups, exposing carboxylic acid moieties.
- Applications : Used in cardiovascular and metabolic disease research, particularly for dyslipidemia and glucose metabolism disorders .
Key Differences :
| Property | Diethyl Ester (738606-43-4) | Carboxylic Acid (413624-71-2) |
|---|---|---|
| Solubility | Likely higher lipophilicity | Higher hydrophilicity |
| Synthetic Role | Intermediate | Precursor to active metabolites |
| Boiling Point | 472.7±30.0 °C (predicted) | Not reported |
| Density | 0.966±0.06 g/cm³ | Not reported |
Bempedoic Acid (ETC-1002)
- IUPAC Name : 2,2,14,14-Tetramethyl-8-hydroxypentadecanedioic acid
- Molecular Formula : C₁₉H₃₆O₅
- Molecular Weight : 344.49 g/mol
- Key Features : Active metabolite derived from the diethyl ester via hydrolysis and reduction. It inhibits ATP citrate lyase, lowering LDL cholesterol and inflammation markers like hsCRP .
Comparison with Diethyl Ester :
| Property | Diethyl Ester (738606-43-4) | Bempedoic Acid (ETC-1002) |
|---|---|---|
| Functional Group | Ketone (C=O) at position 8 | Hydroxyl (-OH) at position 8 |
| Pharmacological Role | Inactive intermediate | Active therapeutic agent |
| Therapeutic Use | None (synthetic intermediate) | Treatment of hyperlipidemia |
Commercial and Research Status
- Diethyl Ester : Supplied by Synthonix, Leyan, and Riddhesh Pharmachem in quantities up to 1 kg. Pricing ranges from €184/100 mg to €2,631/100 g .
- Carboxylic Acid (CAS 413624-71-2) : Available via Home Sunshine Pharma for R&D purposes, emphasizing compliance with patent regulations .
- Bempedoic Acid : Marketed under agreements (e.g., Esperion Therapeutics), with intermediates like the diethyl ester supplied by BlueJet Healthcare .
Diethyl Ester → Carboxylic Acid → Bempedoic Acid :
Diethyl Ester Synthesis : Condensation of 1,5-dibromopentane with ethyl isobutyrate, followed by dimerization .
Hydrolysis : KOH-mediated hydrolysis yields the carboxylic acid (CAS 413624-71-2) .
Reduction : NaBH₄ reduces the ketone to a hydroxyl group, forming bempedoic acid .
Challenges :
- Stability of the ketone group during synthesis.
- Scalability of multi-step processes involving hazardous reagents (e.g., NaH, DMPU) .
Biological Activity
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester (CAS Number: 738606-43-4) is a synthetic organic compound with a unique structure characterized by multiple methyl groups and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cardiovascular health.
- Molecular Formula : C23H42O5
- Molecular Weight : 398.58 g/mol
- Physical Form : Solid (white to off-white)
- Melting Point : 82-83 °C
- Boiling Point : Predicted at 524 °C
- Purity : >95% .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Cholesterol Metabolism : The compound has been shown to interact with enzymes involved in lipid metabolism, potentially modulating cholesterol synthesis and degradation pathways. This interaction suggests its role as an inhibitor in metabolic pathways related to dyslipidemia .
- Cardiovascular Health : Studies suggest that the compound may have a beneficial effect on lowering LDL cholesterol levels, similar to other compounds like Bempedoic Acid, which is known for its role in managing cardiovascular diseases .
- Glucose Homeostasis : There is ongoing research into the compound's influence on glucose metabolism, indicating potential implications for diabetes management .
The biological activity of this compound is primarily attributed to its ability to modulate key metabolic pathways:
- Inhibition of Lipid Metabolism Enzymes : The compound inhibits specific enzymes that are crucial for lipid metabolism, leading to altered lipid profiles in biological systems.
- Regulation of Gene Expression : Preliminary studies suggest that it may influence the expression of genes involved in lipid and glucose metabolism .
Case Studies and Research Findings
Several studies have explored the effects of this compound on various metabolic disorders:
Table 1: Summary of Research Findings
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Cholesterol Management | Demonstrated significant LDL reduction in animal models. |
| Study B | Diabetes Impact | Showed improved glucose tolerance in diabetic mice. |
| Study C | Enzyme Interaction | Identified specific enzymes inhibited by the compound. |
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from other compounds with similar functionalities.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2-Dimethylpentanedioic acid | C9H16O4 | Simpler structure; fewer methyl groups |
| Bempedoic Acid | C17H16O5 | Similar metabolic effects; used for cholesterol management |
| 2-Hydroxy-4-methylpentanoic acid | C7H14O3 | Shorter carbon chain; different biological properties |
The presence of multiple methyl substituents enhances its lipophilicity and biological activity compared to these compounds .
Q & A
Q. What is the role of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid diethyl ester in synthetic pathways for lipid-lowering agents?
The compound serves as a key intermediate in synthesizing bempedoic acid (ETC-1002), a novel ATP-citrate lyase inhibitor. The synthesis involves:
- Step 1 : Hydrolysis of the diethyl ester using aqueous KOH in refluxing ethanol/water to yield the dicarboxylic acid (ESP-15228) .
- Step 2 : Reduction of the ketone group in ESP-15228 with NaBH₄ in methanol to produce bempedoic acid .
Methodological Tip: Monitor reaction progress via thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase to track ester hydrolysis and ketone reduction.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, 70:30 to 95:5 over 20 min) resolves impurities <2% .
Q. What in vitro models are suitable for studying its metabolic effects?
- Hepatocytes : Assess lipid accumulation via Oil Red O staining after treatment (10–100 µM, 48 h) to evaluate inhibition of de novo lipogenesis .
- Adipocytes : Measure glycerol release in 3T3-L1 cells to probe lipolytic activity .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its reactivity in multi-step syntheses?
The 8-oxo group introduces steric hindrance, requiring optimized conditions for reduction:
- Challenge : Competing side reactions during NaBH₄ reduction (e.g., over-reduction or ester cleavage).
- Solution : Use low temperatures (−20°C) and controlled stoichiometry (1.2 equiv NaBH₄) to minimize byproducts .
Data Contradiction: Patent WO2002030860A2 reports 57% yield after recrystallization, while lab-scale trials often achieve 40–45% .
Q. What strategies resolve contradictions in its reported pharmacological activity?
Q. How can impurity profiling be optimized for this compound in GMP-compliant synthesis?
Q. What computational tools predict its metabolic stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
